![molecular formula C19H16BrN5O4 B2842072 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1052619-86-9](/img/structure/B2842072.png)

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

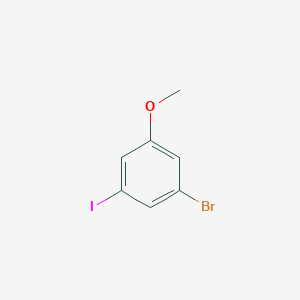

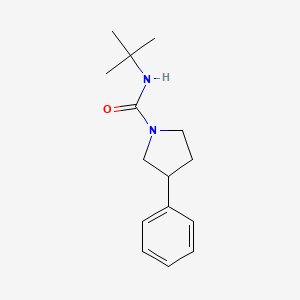

The compound contains several functional groups including a bromophenyl group, a methoxyphenyl group, a pyrrolo[3,4-d][1,2,3]triazole ring, and an acetamide group. These groups could potentially confer interesting chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-d][1,2,3]triazole ring is a heterocyclic compound that contains nitrogen atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in it. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications

Antioxidant Activity

Research on bromophenols, a group of compounds related by the presence of bromine and phenol units which may share structural similarities with the compound , has shown significant antioxidant activities. For instance, naturally occurring bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated potent free radical scavenging activities, suggesting their utility as natural antioxidants in food preservation and pharmaceuticals (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2011). These findings hint at the potential of structurally complex molecules, possibly including the one , for applications in combating oxidative stress-related deterioration and diseases.

Anticancer Evaluation

Compounds with nitrogen-containing bromophenols have also been isolated from Rhodomela confervoides, showing promising scavenging activity against radicals. Their structures and activities suggest a broader applicability in developing natural antioxidant compounds for food and pharmaceutical use, potentially contributing to cancer prevention strategies (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2012). This research area opens avenues for the exploration of similar compounds, like the one , for their anticancer properties based on their ability to modulate oxidative stress.

Synthetic Applications and Biological Activities

The synthesis of new chemical entities featuring complex molecular scaffolds, such as 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, has been explored for their anticancer activity. These studies demonstrate the utility of structurally intricate molecules in discovering new therapeutic agents against a variety of cancer types (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Such research underscores the potential of compounds like "2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide" in contributing to the development of new anticancer agents.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5O4/c1-29-14-5-3-2-4-13(14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)12-8-6-11(20)7-9-12/h2-9,16-17H,10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHUVYDWGFKKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2841992.png)

![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)

![Ethyl 3-{[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]methoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2842002.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)